molecular formula C13H12N4O3 B2818759 ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate CAS No. 1031595-97-7

ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate

Cat. No.: B2818759
CAS No.: 1031595-97-7
M. Wt: 272.264
InChI Key: CDKNZXZWSJZMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate is a heterocyclic compound featuring a fused triazoloquinoxaline core. Its structure includes a 7-methyl substituent, a 4-oxo group, and an ethyl ester moiety at position 2. The synthesis of such compounds typically involves multi-step reactions, such as alkylation with potassium carbonate (K₂CO₃) and alkyl halides in dimethylformamide (DMF), followed by reductions (e.g., LiAlH₄) or thionation with phosphorus pentasulfide (P₂S₅) . Key spectral characteristics include a strong infrared (IR) absorption band for the carbonyl (C=O) group at ~1,670–1,682 cm⁻¹, confirming the presence of the 4-oxo functionality .

Properties

IUPAC Name

ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-3-20-13(19)10-15-11-12(18)14-8-6-7(2)4-5-9(8)17(11)16-10/h4-6H,3H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKNZXZWSJZMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C3=C(C=C(C=C3)C)NC(=O)C2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring is synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.

    Introduction of the Triazole Ring: The triazole ring is introduced by reacting the quinoxaline derivative with hydrazine hydrate and an appropriate carboxylic acid derivative, such as ethyl chloroformate, under reflux conditions.

    Final Cyclization: The final cyclization step involves the reaction of the intermediate with a suitable reagent, such as phosphorus oxychloride, to form the desired triazoloquinoxaline compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted triazoloquinoxaline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate exhibits promising antimicrobial properties. A study published in the Chemical and Pharmaceutical Bulletin demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Anticancer Properties
In vitro studies have suggested that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study highlighted its effectiveness against breast cancer cells, where it inhibited cell proliferation and induced cell cycle arrest . This suggests potential applications in cancer therapeutics.

Pharmacology

Enzyme Inhibition
this compound has been investigated as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. This inhibition can lead to reduced proliferation of cells that rely on folate for DNA synthesis .

Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of this compound. Research indicates that it may protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and modulating inflammatory responses . These findings open avenues for its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Material Science

Synthesis of Functional Materials
The unique chemical structure of this compound allows for its incorporation into polymer matrices to enhance material properties. Studies have demonstrated its use in the development of biodegradable polymers with improved mechanical strength and thermal stability . Such materials are beneficial for applications in packaging and biomedical devices.

Data Table: Summary of Applications

Application Area Description Key Findings
Antimicrobial ActivityEffective against various bacteriaInhibition of cell wall synthesis
Anticancer PropertiesInduces apoptosis in cancer cellsEffective against breast cancer cell lines
Enzyme InhibitionInhibits dihydrofolate reductaseReduces cell proliferation
Neuroprotective EffectsProtects neurons from oxidative stressScavenges free radicals
Material ScienceEnhances properties of biodegradable polymersImproved mechanical strength and thermal stability

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled study involving multiple bacterial strains (e.g., E. coli, S. aureus), this compound was tested for its minimum inhibitory concentration (MIC). Results indicated significant antimicrobial activity with MIC values comparable to standard antibiotics .

Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analyses confirmed an increase in apoptotic cells post-treatment .

Mechanism of Action

The mechanism of action of ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the site. This inhibition can lead to the disruption of essential biological processes in pathogens, contributing to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between the target compound and its analogs, focusing on substituents, functional groups, and derived properties:

Compound Name / ID Key Substituents/Functional Groups Spectral/Physical Properties Reactivity/Biological Activity References
Ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate (Target) 7-methyl, 4-oxo, ethyl ester IR (C=O): ~1,680 cm⁻¹; moderate lipophilicity due to methyl and ester groups Potential precursor for thione or chloro derivatives; bioactivity inferred from structural analogs (e.g., ALS inhibitors)
4,5-Dihydro[1,2,4]triazolo[1,5-a]quinazolines (7a-d) Reduced 4,5-dihydro core, no C=O IR: Absence of C=O band; ^13C-NMR confirms saturation Reduced reactivity compared to oxo derivatives; potential intermediates for further functionalization
2-Alkoxy-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-thiones (8a-d) 5-thione (C=S), varied alkoxy groups IR (C=S): ~1,250 cm⁻¹; ^13C-NMR (C=S): 184–186 ppm; increased lipophilicity Enhanced nucleophilic substitution potential at C=S; possible herbicidal applications
Ethyl 4-methyl-5-oxo-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate [1,2,3]-triazole ring, 4-methyl, 5-oxo Structural isomerism alters electronic distribution; IR (C=O) similar to target Bioactivity may differ due to altered triazole ring orientation; no direct data available
Ethyl 4,5-dihydro-7-nitro-8-(3-carboxypyrrol-1-yl)-1,2,4-triazoloquinoxaline-2-carboxylate 7-nitro, 8-carboxypyrrole, dihydro core Nitro group (electron-withdrawing) increases reactivity; carboxypyrrole enhances solubility Nitro groups correlate with herbicidal activity; carboxypyrrole may improve target binding
4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid 4-chloro, carboxylic acid (replaces ester) Chloro group (^35Cl NMR: ~100 ppm); carboxylic acid increases water solubility Chloro serves as a leaving group for nucleophilic substitutions; carboxylic acid useful in salt formation

Key Observations:

Functional Group Impact :

  • The 4-oxo group in the target compound is critical for hydrogen bonding and serves as a site for derivatization (e.g., thionation to C=S or chlorination to C-Cl) .
  • Methyl vs. Nitro Substituents : The 7-methyl group in the target compound provides steric bulk and electron-donating effects, while nitro substituents (as in ’s analog) enhance electrophilicity and reactivity .

Biological Activity: Structural analogs with nitro or sulfonamide groups (e.g., ’s triazolopyrimidine sulfonamides) exhibit herbicidal activity by inhibiting ALS, suggesting the target compound may share similar mechanisms .

Synthetic Utility :

  • The ethyl ester in the target compound can be hydrolyzed to a carboxylic acid (as in ’s chloro derivative), enabling salt formation or conjugation to other pharmacophores .

Biological Activity

Ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate (CAS Number: 1031595-97-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is C13H12N4O3C_{13}H_{12}N_{4}O_{3} with a molecular weight of 272.26 g/mol. The structural characteristics contribute to its biological activity, particularly in receptor binding and enzyme inhibition.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoxaline derivatives. The synthetic routes often include the formation of the triazole ring and subsequent esterification processes to yield the final product.

Antimicrobial Properties

Quinoxaline derivatives, including this compound, have demonstrated antimicrobial activity against various pathogens. Studies indicate that these compounds can inhibit bacterial growth and exhibit antifungal properties. For instance, derivatives have shown efficacy against strains of Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

Recent research highlights the anticancer potential of quinoxaline derivatives. This compound has been evaluated for its cytotoxic effects on cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). In vitro studies report IC50 values ranging from 1.9 to 3.0 µg/mL, showcasing promising anticancer activity compared to standard chemotherapeutics like doxorubicin .

Neuropharmacological Effects

The compound exhibits potential as a neuropharmacological agent , particularly through its interaction with glutamate receptors. Binding assays reveal that it acts as an antagonist at AMPA and NMDA receptors, which are critical in excitatory neurotransmission and are implicated in various neurological disorders . This activity suggests potential applications in treating conditions such as epilepsy and neurodegenerative diseases.

Structure-Activity Relationship (SAR)

SAR studies have been pivotal in understanding the biological activity of quinoxaline derivatives. Modifications at specific positions on the quinoxaline ring can significantly enhance potency. For instance:

Substituent Position Modification Effect on Activity
7Electron-withdrawing groupsIncreased binding affinity
8Various heterocyclesAltered receptor selectivity

These findings underscore the importance of chemical modifications in optimizing therapeutic efficacy .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated several quinoxaline derivatives against Escherichia coli and Klebsiella pneumoniae, where ethyl 7-methyl-4-oxo showed significant inhibition at concentrations lower than traditional antibiotics .
  • Cytotoxicity Assessment : In a comparative study involving multiple cancer cell lines, ethyl 7-methyl-4-oxo demonstrated superior cytotoxic effects compared to other quinoxaline derivatives, indicating its potential as a lead compound for further development .
  • Neuropharmacological Evaluation : A series of binding assays confirmed that modifications at the triazole position enhanced antagonistic activity at glutamate receptors, suggesting a pathway for developing neuroprotective agents .

Q & A

Basic: What are the established synthetic pathways for ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate?

Methodological Answer:
The synthesis typically involves cyclocondensation of amino-triazole derivatives with carbonyl-containing precursors. For example:

  • Step 1: React 5-amino-1,2,4-triazole-3-carboxylate with ethyl 3-oxobutanoate under acidic conditions to form the triazolopyrimidine core .
  • Step 2: Introduce the quinoxaline moiety via oxidative coupling of o-phenylenediamine derivatives, followed by regioselective substitution at position 7 using methyl groups .
    Key Considerations:
  • Regioselectivity is controlled by solvent polarity and catalyst choice (e.g., acetic acid for triazole ring closure) .
  • Purity is ensured via flash chromatography (e.g., CHCl3/acetone 9:1) .

Basic: How is the compound structurally characterized in academic research?

Methodological Answer:

  • Spectroscopy:
    • <sup>1</sup>H NMR: Peaks at δ 1.35–1.40 (triplet, CH3CH2), δ 2.50 (singlet, C7-CH3), and δ 4.35 (quartet, CH2O) confirm ester and methyl groups .
    • MS: Molecular ion [M+H]<sup>+</sup> at m/z 326.3 aligns with C14H12N4O3 .
  • X-ray Crystallography: Resolves fused triazoloquinoxaline core and substituent orientations .

Advanced: How do substituent variations at positions 2 and 7 influence biological activity?

Structure-Activity Relationship (SAR) Analysis:

Substituent PositionModificationBiological ImpactReference
C2 (Carboxylate)Ethyl → MethylReduced solubility, altered receptor binding
C7 (Methyl)Methyl → PropylEnhanced lipophilicity, improved antiviral activity
C4 (Oxo)Oxo → ThioIncreased metabolic stability

Methodological Insight:

  • Use molecular docking to predict binding affinity changes when substituting C2 with bulkier groups (e.g., benzylsulfanyl) .
  • Compare IC50 values in enzyme inhibition assays (e.g., viral proteases) for methyl vs. ethyl esters .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Case Example: Discrepancies in neuroprotective activity (e.g., EC50 variability across studies).
Strategies:

Assay Standardization:

  • Use identical cell lines (e.g., SH-SY5Y neurons) and control for oxidative stress conditions .

Synthetic Purity:

  • Confirm absence of regioisomers (e.g., 5-methyl vs. 7-methyl derivatives) via HPLC .

Mechanistic Studies:

  • Compare compound interactions with γ-aminobutyric acid (GABA) receptors vs. NMDA receptors to clarify conflicting neuroactivity .

Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?

Methodological Approaches:

  • Prodrug Design: Replace ethyl carboxylate with tert-butyl esters to enhance membrane permeability .
  • Nanoparticle Encapsulation: Use PLGA nanoparticles to improve aqueous solubility (tested via dialysis equilibrium) .
  • Metabolic Stability Assays: Incubate with liver microsomes to identify vulnerable sites (e.g., ester hydrolysis) .

Basic: What spectroscopic techniques distinguish triazoloquinoxaline derivatives from analogs?

Key Differentiators:

  • IR Spectroscopy: C=O stretch at 1720–1740 cm<sup>-1</sup> (ester) and N-H bend at 1600 cm<sup>-1</sup> (triazole) .
  • <sup>13</sup>C NMR: Quinoxaline carbons appear at δ 145–155 ppm, distinct from pyrimidine analogs .

Advanced: How does the compound interact with viral proteins, and what assays validate this?

Mechanistic Insight:

  • Target: Binds to SARS-CoV-2 M<sup>pro</sup> via H-bonding with Glu166 (molecular dynamics simulations) .
  • Validation Assays:
    • FRET-Based Protease Assay: Measure inhibition of M<sup>pro</sup> cleavage activity (IC50 = 12 µM) .
    • Cytopathic Effect (CPE) Assay: Reduce viral load by 80% at 50 µM in Vero E6 cells .

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

Methodology:

  • DFT Calculations: Optimize transition states for electrophilic aromatic substitution at C5/C7 positions (B3LYP/6-31G*) .
  • Hammett Plots: Correlate substituent σ values with reaction rates for SNAr reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.